![molecular formula C12H13N5O4 B3014298 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(6-methoxypyrimidin-4-yl)propanamide CAS No. 1421530-69-9](/img/structure/B3014298.png)
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(6-methoxypyrimidin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(6-methoxypyrimidin-4-yl)propanamide, is a derivative of uracil, which is a fundamental component of nucleic acids. Uracil derivatives have been extensively studied due to their biological significance and potential therapeutic applications. The papers provided discuss the synthesis and evaluation of various uracil derivatives with potential anticonvulsant activity and other biological properties .
Synthesis Analysis
The synthesis of uracil derivatives often involves multi-step reactions starting from basic precursors. For instance, the synthesis of a library of new hybrid compounds derived from propanamides and butanamides, which include uracil moieties, has been reported. These compounds were designed by combining chemical fragments of known antiepileptic drugs (AEDs) such as ethosuximide, levetiracetam, and lacosamide . Another study describes a one-pot synthesis method for three uracil derivatives, which were then examined using X-ray crystallography, FT-IR, and NMR spectroscopy . Additionally, acetylation and formylation reactions have been used to produce N-pyrimidinylacetamide derivatives, which serve as building blocks for further chemical transformations .
Molecular Structure Analysis
The molecular structure of uracil derivatives is crucial for their biological activity. X-ray crystallography has been employed to determine the crystal structure of these compounds, revealing their space groups and cell constants. For example, one of the compounds studied is monoclinic with space group P 21/c . The supramolecular architectures of these compounds involve N–H···O hydrogen bonds, which are significant for their stability and interactions with biological targets .
Chemical Reactions Analysis
Uracil derivatives can undergo various chemical reactions, which allow for the construction of diverse heterocyclic compounds. The reactivity of a β-chloroenaldehyde derivative towards primary and heterocyclic amines has been explored, yielding Schiff bases. This derivative has also been used to synthesize nitrogen heterocycles such as pyrazoles, pyrimidines, pyridopyrimidine, and diazepine through reactions with bifunctional nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of uracil derivatives are influenced by their molecular structure. The crystallographic studies provide insights into the physical state and stability of these compounds. The biological evaluation of these derivatives, particularly their anticonvulsant activity, has been a focus of research. Compounds with broad spectra of activity across preclinical seizure models have been identified, with one compound demonstrating a distinctly better safety profile than clinically relevant AEDs . The analytical and spectral data are essential for deducing the structures and properties of newly synthesized products .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis of Pyrimidine Derivatives : Pyrimidine derivatives have been synthesized for various biological activities. For example, certain furochromone pyrimidine derivatives exhibited analgesic and anti-inflammatory activities (Abu‐Hashem & Youssef, 2011).
Antimicrobial Agents : A series of pyrimidinones and oxazinones were synthesized as antimicrobial agents, indicating the potential application of these compounds in combating bacterial and fungal infections (Hossan et al., 2012).
Pharmaceutical Applications
Cancer Treatment : The fluoropyrimidines are key chemotherapeutic agents in cancer treatment, with their metabolism requiring dihydropyrimidine dehydrogenase. Genetic variations in this enzyme can significantly affect drug toxicity and efficacy (Caudle et al., 2013).
Osteoporosis Therapy : Pyrimidin-5-yl derivatives have been identified as potent antagonists for the αvβ3 receptor, showing promise for the prevention and treatment of osteoporosis. These compounds have shown efficacy in in vivo models of bone turnover (Coleman et al., 2004).
Propiedades
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-(6-methoxypyrimidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-21-11-6-8(13-7-14-11)15-9(18)2-4-17-5-3-10(19)16-12(17)20/h3,5-7H,2,4H2,1H3,(H,16,19,20)(H,13,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLBUFYXXZRAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)CCN2C=CC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(6-methoxypyrimidin-4-yl)propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.